molecular formula C14H11ClO2 B6378281 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% CAS No. 1261902-79-7

5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95%

Cat. No. B6378281
CAS RN: 1261902-79-7
M. Wt: 246.69 g/mol
InChI Key: NPPSHSLIPYTDNV-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% (abbreviated as 5-CMPF) is an aromatic compound used in a variety of applications. It is a white crystalline solid with a faint odor and is soluble in water and alcohol. 5-CMPF is a useful reagent for organic synthesis and is used in the production of pharmaceuticals, dyes, and other chemicals. It is also used as a catalyst in various reactions and as a corrosion inhibitor in petroleum products.

Scientific Research Applications

5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% has a variety of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including aryl amines and aryl sulfonamides. It has also been used as a catalyst in the synthesis of polymers and in the degradation of polymers. Additionally, 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% has been used in the synthesis of dyes, pharmaceuticals, and other chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% is not fully understood, but it is believed to involve the formation of an active intermediate species. This intermediate species is thought to be responsible for the catalytic activity of 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95%. It is also believed that the intermediate species is capable of undergoing a variety of reactions, including oxidation, reduction, and hydrolysis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% are not well understood. It is known to be a mild irritant to the skin and eyes, but the exact mechanism of action is unknown. It has also been found to be toxic to aquatic organisms, but the exact mechanism of toxicity is also unknown.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% in laboratory experiments is that it is relatively inexpensive and readily available. Additionally, it is a mild irritant, so it is less likely to cause harm to laboratory personnel. The main limitation of using 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% in laboratory experiments is that its mechanism of action is not fully understood, so it is difficult to predict the results of experiments using this compound.

Future Directions

Future research on 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% should focus on improving the understanding of its mechanism of action and its biochemical and physiological effects. Additionally, further research should be conducted on the toxicity of 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% to aquatic organisms, as well as its potential applications in the synthesis of pharmaceuticals and other chemicals. Additionally, research should focus on developing safer and more efficient methods for the synthesis of 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95%. Finally, further research should be conducted on the potential uses of 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% in the production of polymers and dyes.

Synthesis Methods

5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% is typically synthesized through the reaction of 4-chloro-2-methylphenol and formic acid. The reaction is typically performed in aqueous solution at pH 3-4, using a base such as potassium hydroxide or sodium hydroxide. The reaction is carried out at temperatures ranging from 60°C to 80°C and is typically complete in 2-3 hours. The product is then isolated by filtration and crystallization.

properties

IUPAC Name

4-(4-chloro-2-methylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-6-12(15)4-5-13(9)10-2-3-11(8-16)14(17)7-10/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPSHSLIPYTDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685197
Record name 4'-Chloro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chloro-2-methylphenyl)-2-formylphenol

CAS RN

1261902-79-7
Record name 4'-Chloro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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